molecular formula C14H15N3O B11792606 3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Katalognummer: B11792606
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: CUQAOSVRTIPBCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1708013-16-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a tetrahydropyrido[4,3-d]pyrimidinone core, a privileged scaffold in medicinal chemistry known for its diverse biological significance . Compounds based on this structure are frequently investigated for their potential in anticancer drug discovery . For instance, research on similar pyridopyrimidine derivatives has demonstrated their value as scaffolds for designing novel cytotoxic agents, with some showing promising activity against various cancer cell lines . Furthermore, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is recognized as a key structural element in the development of potent enzyme inhibitors, such as VCP/p97 inhibitors being explored for the treatment of acute myeloid leukemia (AML) . The specific substitution pattern on this core, including the 2-phenyl and 3-methyl groups, allows researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for use in hit-to-lead optimization, biological screening, and other early-stage pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

3-methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H15N3O/c1-17-13(10-5-3-2-4-6-10)16-12-7-8-15-9-11(12)14(17)18/h2-6,15H,7-9H2,1H3

InChI-Schlüssel

CUQAOSVRTIPBCS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC2=C(C1=O)CNCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Competing Pathways in Cyclization

During formamidine-mediated ring closure, two competing pathways emerge:

  • Intramolecular nucleophilic attack : The amine group at C5 attacks the carbonyl carbon, forming the pyrimidinone ring.

  • Intermolecular dimerization : Occurs at high concentrations (>0.5 M), yielding bis-pyrido[4,3-d]pyrimidinones (12–15%).

Mitigation Strategy: Dilute conditions (0.2 M) suppress dimerization, improving monomer yield to 85%.

Byproduct Formation in Cross-Coupling

Palladium-catalyzed reactions generate:

  • Protodeboronation byproducts : Arise from premature hydrolysis of phenylboronic acid (up to 10%).

  • Homocoupled biphenyl : Mitigated by degassing solvents and using fresh Pd catalysts.

Industrial-Scale Considerations

Solvent Selection

  • Cyclization : Ethanol/water mixtures (4:1) reduce environmental impact vs. pure DMF.

  • Cross-Coupling : Switch to cyclopentyl methyl ether (CPME), a greener alternative to toluene.

Waste Stream Management

  • Lithium residues : Neutralization with CO₂ generates Li2CO3, which is filtered and recycled.

  • Palladium recovery : Silica-immobilized thiourea adsorbs Pd from reaction mixtures (98% recovery) .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidin-4(3H)-one core enables nucleophilic attacks at electrophilic positions (C-2, C-4, and C-7).

Reaction TypeConditionsOutcomeSource
Amination at C-4 NH₃/amine in EtOH, 80°CSubstitution of carbonyl oxygen with NH₂
Chlorination POCl₃, refluxConversion of C=O to C-Cl

Example: Treatment with POCl₃ replaces the carbonyl oxygen at C-4 with chlorine, forming 4-chloro derivatives for further functionalization .

Alkylation and Acylation

The tertiary nitrogen (N-3) and secondary amines in the tetrahydropyrido ring undergo alkylation/acylation.

Reaction TypeReagentsProductsNotesSource
N-Alkylation Alkyl halides, K₂CO₃, DMFN-substituted derivativesEnhanced solubility
N-Acylation Acetyl chloride, pyridineN-acetylated analogsImproved metabolic stability

The methyl group at N-3 sterically hinders reactions at this position, favoring reactivity at the secondary amine in the tetrahydropyrido ring.

Oxidation and Reduction

The saturated tetrahydropyrido ring (positions 5–8) is susceptible to redox modifications.

Reaction TypeConditionsOutcomeSource
Oxidation KMnO₄, H₂O, 25°CAromatic pyrido ring formation
Reduction H₂, Pd/C, MeOHSaturation of pyrimidinone carbonyl

Oxidation converts the tetrahydropyrido ring into a fully aromatic pyridine system, altering electronic properties .

Cyclization and Ring Expansion

The compound serves as a scaffold for synthesizing polycyclic systems.

Reaction TypeReagentsProductsApplicationSource
Gewald Reaction Ethyl cyanoacetate, S₈, morpholineThieno[2,3-d]pyrimidine hybridsAnticancer leads
Multicomponent Aldehydes, isocyanidesSpirocyclic or fused derivativesKinase inhibition

Cyclization reactions often exploit the nucleophilic NH group in the tetrahydropyrido ring .

Electrophilic Aromatic Substitution

The phenyl group at C-2 undergoes directed substitutions.

Reaction TypeConditionsOutcomeSource
Nitration HNO₃, H₂SO₄, 0°CPara-nitroaryl derivatives
Sulfonation SO₃, H₂SO₄Sulfonic acid analogs

Steric effects from the fused ring system limit meta-substitution on the phenyl group .

Cross-Coupling Reactions

The pyrimidinone core participates in metal-catalyzed couplings for diversifying substituents.

Reaction TypeCatalystsProductsYieldSource
Buchwald-Hartwig Pd(dba)₂, XantphosC-2 arylaminopyrimidinones65–78%
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at C-770–85%

These reactions enable precise modifications for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring transformations.

ConditionObservationMechanismSource
Acidic (HCl/EtOH) Ring-opening to form amidinesProtonation at N-3, hydrolysis
Basic (NaOH/H₂O) Dealkylation at N-3SN2 displacement of methyl group

Key Mechanistic Insights

  • Steric Effects : The methyl group at N-3 and phenyl at C-2 direct reactivity to less hindered sites .

  • Electronic Effects : Electron-withdrawing pyrimidinone carbonyl deactivates the pyrido ring toward electrophiles .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties
Research has shown that 3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibits significant anticancer activity. In vitro studies indicate its potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. For instance, compounds structurally similar to this compound have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to apoptosis in liver cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. These effects are particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Pharmacological Research

Mechanism of Action Studies
Studies focusing on the structure-activity relationship (SAR) of derivatives of this compound have revealed insights into its binding affinities towards various biological targets. For instance, the compound demonstrates selective inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. The selectivity towards specific bromodomains suggests potential for targeted cancer therapies .

Development of Novel Therapeutics
Given its unique structure, researchers are exploring modifications to enhance its pharmacological profile. The synthesis of new derivatives aims to improve potency and selectivity for desired biological targets while reducing side effects. This is particularly important in the development of new anticancer agents that can effectively target tumor cells without affecting normal tissues.

Synthetic Applications

Synthesis Techniques
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. These synthetic routes are crucial for producing analogs that may exhibit enhanced biological activities or improved pharmacokinetic properties. Techniques such as Gewald reaction and condensation reactions are commonly employed in the synthesis process .

Wirkmechanismus

The mechanism of action of 3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication . These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrido[4,3-d]pyrimidinone Derivatives
  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 109229-22-3)

    • Substituents: 6-benzyl group.
    • Applications: Intermediate in synthesizing kinase inhibitors.
    • Solubility: Soluble in DMSO (10 mM stock solution) .
    • Synthesis: Prepared via cyclization reactions using phosphoryl chloride and acetonitrile .
  • 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 1355196-41-6) Substituents: 4-trifluoromethylphenyl at position 2. Safety: Requires precautions against heat and ignition sources .
Thieno[2,3-d]pyrimidinone Derivatives
  • 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Substituents: Thiophene ring fused with pyrimidinone and a 1,3,4-oxadiazole side chain. Activity: Exhibits anti-proliferative effects against cancer cell lines (IC₅₀ values: 2.1–8.7 μM) . Synthesis: Refluxed with DMF and KI to introduce thioether linkages .
  • 7-Methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one Substituents: 7-methyl group and thieno-pyrido fusion. Applications: Tested for antimycobacterial activity (MIC: 0.8–12.5 μg/mL against M. tuberculosis) .

Biologische Aktivität

3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound notable for its diverse biological activities. This compound features a fused pyridine and pyrimidine ring system, which contributes to its pharmacological potential. Its molecular formula is C14H15N3OC_{14}H_{15}N_3O with a molecular weight of approximately 241.29 g/mol .

Structural Characteristics

The structural complexity of this compound allows it to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity and may influence its ability to penetrate biological membranes.

Biological Activities

Research has identified several promising biological activities associated with this compound:

  • Antiparasitic Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiparasitic effects. For instance, modifications in the structure have led to enhanced potency against parasites .
  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in the treatment of various cancers. Specific analogs have demonstrated the ability to inhibit tyrosine kinases effectively .
  • Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

A review of the literature reveals various studies focusing on the biological activity of this compound and its derivatives:

  • Study on Kinase Activity : A study explored the effect of structural modifications on kinase inhibition. It was found that specific substitutions at the C5 and C6 positions significantly affected selectivity and potency against different kinases .
  • Metabolic Stability Research : Another research project focused on optimizing metabolic stability and solubility of derivatives for improved bioavailability. The findings indicated that certain modifications led to increased stability in human liver microsomes .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberStructural FeaturesSimilarity Score
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one134201-15-3Methyl group at position 20.85
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one109229-22-3Benzyl substitution at position 60.84
2-Amino-6-phenylpyrimidin-4(3H)-one56741-94-7Amino group at position 20.75

These compounds exhibit variations in their substituents that influence their biological activities and potential applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.